1-(Piperidin-2-ylmethyl)pyrrolidine-2,5-dione
Description
Properties
Molecular Formula |
C10H16N2O2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
1-(piperidin-2-ylmethyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H16N2O2/c13-9-4-5-10(14)12(9)7-8-3-1-2-6-11-8/h8,11H,1-7H2 |
InChI Key |
JZLWEMQDWQSIGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CN2C(=O)CCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-2-ylmethyl)pyrrolidine-2,5-dione typically involves the reaction of piperidine derivatives with pyrrolidine-2,5-dione precursors. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with a halogenated pyrrolidine-2,5-dione under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-2-ylmethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated derivatives and strong bases like sodium hydride (NaH) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
1-(Piperidin-2-ylmethyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Piperidin-2-ylmethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The pyrrolidine-2,5-dione moiety may participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pharmacological Activities
Antimicrobial Activity :
- 1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione (): Moderate activity against E. coli, S. typhi, and B. subtilis (comparable to Penicillin/Streptomycin) .
Anticonvulsant and GABA-Transaminase Inhibition :
- Compound 4 (): ED50 higher than valproic acid and ethosuximide; inhibits sodium/calcium channels .
- 1-(4-Acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione (): IC50 = 100.5 µM for GABA-T inhibition, outperforming vigabatrin .
Neuroprotective and Anti-Alzheimer’s Potential:
- Nitro/hydroxy-substituted derivatives (): Predicted pIC50 up to 3.124, exceeding donepezil in silico .
Physicochemical Properties
Comparative Data Tables
Table 1: Structural and Pharmacological Comparison of Selected Analogs
Key Research Findings and Implications
- Linker Length and Activity : Ethyl/propyl linkers () correlate with higher yields (93.8%) compared to shorter chains, suggesting optimal spacing for synthetic efficiency .
- Substituent Effects : Aryloxy groups () enhance GABA-T inhibition, while piperidine moieties () improve physicochemical profiles for CNS targeting .
- Contradictions : While nitro groups boost anti-Alzheimer’s activity in silico (), they may reduce solubility, necessitating trade-offs in drug design .
Biological Activity
1-(Piperidin-2-ylmethyl)pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activity. With the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol, this compound incorporates both piperidine and pyrrolidine rings, which contribute to its diverse interactions with biological targets.
Structural Characteristics
The compound's structure allows it to participate in various chemical interactions due to the presence of nitrogen-containing rings and carbonyl functionalities. This dual functionality is pivotal for its biological activity, making it a candidate for research in enzyme inhibition and receptor modulation.
Biological Activity Overview
Research has highlighted several key areas where 1-(Piperidin-2-ylmethyl)pyrrolidine-2,5-dione exhibits notable biological activity:
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in cancer progression and immune regulation. By inhibiting IDO1, the compound may help modulate immune responses and affect tumor growth.
- Receptor Interaction : The compound shows promise as a ligand for various receptors, suggesting potential applications in treating conditions related to neurotransmitter imbalances and other disorders.
The mechanism by which 1-(Piperidin-2-ylmethyl)pyrrolidine-2,5-dione exerts its effects involves binding to specific molecular targets. Its interactions can lead to downstream effects on cellular pathways, influencing processes such as apoptosis and immune response modulation.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 1-(Piperidin-2-ylmethyl)pyrrolidine-2,5-dione, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Pyrrolidine-2,5-dione | Lacks the piperidine moiety | Simpler structure; serves as a base for derivatives |
| N-substituted pyrrolidine-2,5-diones | Various substituents on nitrogen | Modifications can lead to different biological activities |
| Spiropiperidines | Piperidine fused with other ring systems | Unique ring fusion alters reactivity and properties |
The combination of piperidine and pyrrolidine structures in 1-(Piperidin-2-ylmethyl)pyrrolidine-2,5-dione allows for diverse chemical reactivity and biological activity not seen in simpler analogs.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
